molecular formula C8H12O3 B14511028 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene CAS No. 63428-27-3

9,10,11-Trioxabicyclo[6.2.1]undec-1-ene

Cat. No.: B14511028
CAS No.: 63428-27-3
M. Wt: 156.18 g/mol
InChI Key: OABUDIYVGDYQGZ-UHFFFAOYSA-N
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Description

9,10,11-Trioxabicyclo[6.2.1]undec-1-ene: is a bicyclic organic compound characterized by the presence of three oxygen atoms within its bicyclic structure. This compound is notable for its unique structural features, which make it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include oxidative stress response and signal transduction.

Comparison with Similar Compounds

  • Bicyclo[6.2.1]undec-9-ene-2,6-dione
  • 11-Oxabicyclo[6.2.1]undec-3-ene

Comparison: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is unique due to the presence of three oxygen atoms within its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The additional oxygen atoms can enhance the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications.

Properties

CAS No.

63428-27-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

9,10,11-trioxabicyclo[6.2.1]undec-1-ene

InChI

InChI=1S/C8H12O3/c1-2-4-6-8-9-7(5-3-1)10-11-8/h5,8H,1-4,6H2

InChI Key

OABUDIYVGDYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C2OC(CC1)OO2

Origin of Product

United States

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